6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Description
6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a useful research compound. Its molecular formula is C15H12ClFN4O2 and its molecular weight is 334.73 g/mol. The purity is usually 95%.
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Biological Activity
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple functional groups, position it as a candidate for various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C20H13ClFN4O
- Molecular Weight : 415.2 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent. The following sections detail specific biological activities and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : A study demonstrated that compounds similar to this compound showed enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within microbial cells.
- Case Study : Similar pyrazole derivatives have exhibited effective antibacterial activity against various pathogens in vitro, indicating that this compound could share similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances binding affinity to biological targets.
- Amino Group : The amino group is pivotal for interaction with specific enzymes or receptors, potentially modulating their activity.
- Methoxymethyl Group : This group may influence solubility and bioavailability, impacting overall efficacy.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H12ClFN4O2 |
---|---|
Molecular Weight |
334.73 g/mol |
IUPAC Name |
6-amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12ClFN4O2/c1-22-6-10-13-11(12-8(16)3-2-4-9(12)17)7(5-18)14(19)23-15(13)21-20-10/h2-4,11H,6,19H2,1H3,(H,20,21) |
InChI Key |
OWFZDMNTXFSBGZ-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)F |
Canonical SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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